molecular formula C11H10ClN3S B13706026 3-Amino-5-(2-benzothienyl)pyrazole Hydrochloride

3-Amino-5-(2-benzothienyl)pyrazole Hydrochloride

Katalognummer: B13706026
Molekulargewicht: 251.74 g/mol
InChI-Schlüssel: OHKQCXLNYPKRJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32876585 is a chemical compound with unique properties that have garnered attention in various scientific fields It is known for its potential applications in chemistry, biology, medicine, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876585 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically involve specific temperatures, pressures, and catalysts to ensure the desired chemical transformations. For instance, the preparation method for a triazolo ring compound methanesulfonate crystal form, which is related to MFCD32876585, involves a series of reactions under controlled conditions to achieve high purity and yield .

Industrial Production Methods: Industrial production of MFCD32876585 requires scalable and efficient methods to meet the demand for this compound. The preparation method mentioned above is suitable for large-scale production, ensuring good solubility and stability of the final product . This makes it feasible for use in various industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD32876585 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32876585 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the efficiency and outcome of these reactions .

Major Products Formed: The major products formed from the reactions of MFCD32876585 depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of quaternary ammonium cations, which are significant for drug development .

Wissenschaftliche Forschungsanwendungen

MFCD32876585 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, particularly in drug development. In industry, it is used in the production of various chemical products and materials .

Wirkmechanismus

The mechanism of action of MFCD32876585 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. For example, it may inhibit certain enzymes or receptors, thereby modulating their activity and resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Several compounds are similar to MFCD32876585 in terms of their chemical structure and properties. These include other triazolo ring compounds and methanesulfonate derivatives .

Uniqueness: MFCD32876585 stands out due to its unique combination of properties, such as high solubility, stability, and reactivity. These characteristics make it particularly suitable for various applications in scientific research and industry. Its ability to undergo specific chemical reactions and interact with molecular targets also distinguishes it from other similar compounds .

Eigenschaften

Molekularformel

C11H10ClN3S

Molekulargewicht

251.74 g/mol

IUPAC-Name

5-(1-benzothiophen-2-yl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H9N3S.ClH/c12-11-6-8(13-14-11)10-5-7-3-1-2-4-9(7)15-10;/h1-6H,(H3,12,13,14);1H

InChI-Schlüssel

OHKQCXLNYPKRJW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=NN3)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.